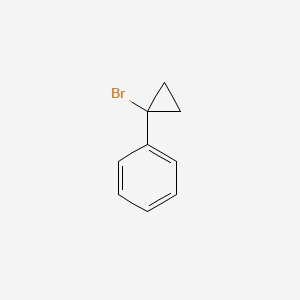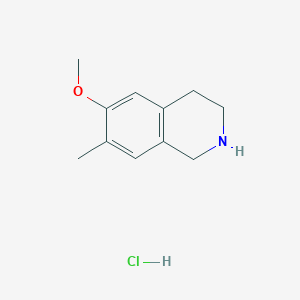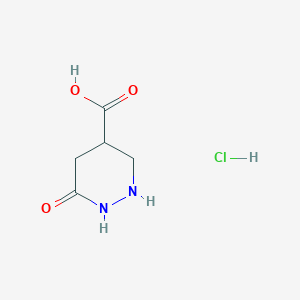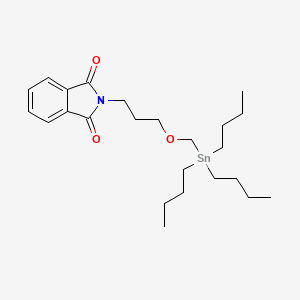
(1-Bromocyclopropyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(1-Bromocyclopropyl)benzene” is a chemical compound with the molecular formula C9H9Br . It has a molecular weight of 197.07 . The compound is a liquid at room temperature .
Molecular Structure Analysis
“(1-Bromocyclopropyl)benzene” contains a total of 20 bonds; 11 non-H bonds, 6 multiple bonds, 1 rotatable bond, 6 aromatic bonds, 1 three-membered ring, and 1 six-membered ring .Physical And Chemical Properties Analysis
“(1-Bromocyclopropyl)benzene” has a boiling point of 98 °C (at a pressure of 0.004 Torr) and a predicted density of 1.513±0.06 g/cm3 . It is a liquid at room temperature .Wissenschaftliche Forschungsanwendungen
Synthesis and Catalysis
(1-Bromocyclopropyl)benzene serves as a precursor in the synthesis of complex molecular structures due to its unique reactivity. For example, it reacts with 2-alkynylphenols under palladium catalysis, leading to indeno[1,2-c]chromenes in moderate to good yields. This reaction showcases the ability to introduce molecular complexity and diversity from easily available starting materials (Xiaolin Pan et al., 2014).
Organic Synthesis and Rearrangements
The compound also finds application in organic synthesis, where its derivatives undergo various transformations. The Lewis or Brønsted acid-mediated reactions of methylenecyclopropanes (MCPs), a related class of compounds, have been extensively studied, highlighting the generation of molecular complexity through ring-opening reactions. These reactions are driven by the release of cyclopropyl ring strain, providing a thermodynamic driving force for the reactions. Significant developments have been made in this area, showcasing the potential of MCPs in creating a variety of new compounds such as cyclobutanones, indenes, tetrahydrofurans, and tetrahydroquinolines (M. Shi et al., 2012).
Material Science and Nanotechnology
In the field of material science, derivatives of (1-Bromocyclopropyl)benzene can contribute to the synthesis of novel materials. For example, all-benzene carbon nanocages represent a junction unit of branched carbon nanotubes. These nanocages were synthesized through a stepwise assembly involving cross-coupling and homocoupling of L-shaped units and three-way units, followed by acid-mediated aromatization. The unique properties of these nanocages, such as high fluorescence quantum yield and a large two-photon absorption cross section, are attractive for various applications (Katsuma Matsui et al., 2013).
Safety and Hazards
Wirkmechanismus
Target of Action
The primary target of (1-Bromocyclopropyl)benzene is the benzene ring in organic compounds. The benzene ring is a key structural component in many organic molecules, and its reactivity plays a crucial role in various chemical reactions .
Mode of Action
(1-Bromocyclopropyl)benzene undergoes electrophilic aromatic substitution reactions, a key process in organic chemistry. In these reactions, an electrophile, such as (1-Bromocyclopropyl)benzene, forms a sigma-bond to the benzene ring, generating a positively charged intermediate. A proton is then removed from this intermediate, yielding a substituted benzene ring . This interaction with its targets leads to changes in the structure of the organic compound, enabling the formation of new compounds.
Biochemical Pathways
For instance, benzene exposure has been shown to alter gene expression and biochemical pathways in a dose-dependent manner
Pharmacokinetics
It’s known that the pharmacokinetics of a drug can significantly impact its bioavailability
Result of Action
For instance, benzene has been shown to alter disease-relevant pathways and genes in a dose-dependent manner
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of (1-Bromocyclopropyl)benzene. For instance, exposure to benzene and its derivatives can be influenced by factors such as air quality, proximity to industrial sources, and even lifestyle factors such as smoking . These factors can affect the concentration of (1-Bromocyclopropyl)benzene in the environment and thus its potential effects.
Eigenschaften
IUPAC Name |
(1-bromocyclopropyl)benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Br/c10-9(6-7-9)8-4-2-1-3-5-8/h1-5H,6-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWPBXTRRXMHIGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Br |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-Bromocyclopropyl)benzene | |
CAS RN |
77197-87-6 |
Source


|
| Record name | (1-bromocyclopropyl)benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(3-methylbenzoyl)benzo[c]isothiazol-3(1H)-one](/img/structure/B2996219.png)
![2-(2-Fluorophenoxy)-N-[(4-morpholin-4-ylthian-4-yl)methyl]acetamide](/img/structure/B2996221.png)
![6-((tetrahydrofuran-2-yl)methyl)-4-(thiophen-2-yl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2996224.png)
![5-(carboxymethyl)-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B2996225.png)


![Ethyl 5-{[(dimethylamino)methylene]amino}-3-(2-{[3-(trifluoromethyl)benzoyl]oxy}ethoxy)-4-isoxazolecarboxylate](/img/structure/B2996229.png)


![ethyl 1-{2-[(4-methylphenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2996234.png)
![N1-(2-cyanophenyl)-N2-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)ethyl)oxalamide](/img/structure/B2996235.png)


![(Z)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2996240.png)